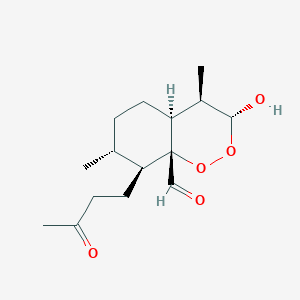

(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde

Description

This compound is a benzodioxin derivative with a complex stereochemical framework characterized by multiple chiral centers (3R,4R,4aS,7R,8S,8aR). The structure includes a hexahydrobenzodioxin core substituted with hydroxyl, methyl, and 3-oxobutyl groups, as well as a carboxaldehyde moiety at the 8a position. Its CAS registry number is 149588-86-3 .

Properties

IUPAC Name |

(3R,4R,4aS,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-9-4-6-13-11(3)14(18)19-20-15(13,8-16)12(9)7-5-10(2)17/h8-9,11-14,18H,4-7H2,1-3H3/t9-,11-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOVOHHLWAEFU-MVVLZTAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OOC2(C1CCC(=O)C)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](OO[C@@]2([C@H]1CCC(=O)C)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde typically involves multiple steps, including the formation of the benzo[c][1,2]dioxine ring system and the introduction of the various functional groups. Common synthetic routes may include:

Formation of the Benzo[c][1,2]dioxine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The hydroxy, methyl, and oxobutyl groups can be introduced through various organic reactions such as hydroxylation, methylation, and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The oxobutyl group can be reduced to a hydroxyl group.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxobutyl group would yield a hydroxyl group.

Scientific Research Applications

The compound (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde (CAS No. 149588-86-3) is a significant chemical in pharmaceutical research, particularly as an impurity of Artesunate , an antimalarial drug derived from artemisinin. This article explores its scientific applications, properties, and relevance through various case studies and data tables.

Pharmaceutical Impurity Analysis

The primary application of this compound is as an impurity in Artesunate formulations. Impurities can affect the efficacy and safety of pharmaceuticals; thus, understanding their profiles is essential for quality control in drug manufacturing. Studies have shown that monitoring such impurities can lead to improved formulations with enhanced therapeutic effects and reduced side effects .

Chiral Synthesis

This compound is a chiral molecule, which makes it valuable in the field of asymmetric synthesis. Chiral compounds are crucial in developing pharmaceuticals that target specific biological pathways more effectively. Researchers utilize this compound to develop methodologies for synthesizing related chiral drugs with improved pharmacological profiles .

Mechanistic Studies in Drug Metabolism

Research indicates that compounds like this compound can serve as models for studying metabolic pathways of drugs within biological systems. Understanding how such compounds are metabolized can provide insights into drug interactions and the development of personalized medicine approaches .

Development of Novel Therapeutics

There is ongoing research into derivatives of this compound for potential therapeutic applications beyond antimalarials. Investigating its structure-activity relationship (SAR) may lead to the discovery of new drugs targeting various diseases .

Case Study 1: Artesunate Impurity Profiling

A study published in a pharmacological journal analyzed the impurity profile of Artesunate and identified this compound as a significant impurity. The study emphasized the need for rigorous testing methods to quantify this impurity to ensure patient safety and drug efficacy .

Case Study 2: Chiral Drug Synthesis

In a recent publication on asymmetric synthesis techniques, researchers reported successful methods utilizing this compound as a starting material for synthesizing other chiral pharmaceuticals. The study highlighted its role in improving yields and selectivity in reactions critical for drug development .

Case Study 3: Drug Interaction Studies

A pharmacokinetic study explored how this compound interacts with liver enzymes responsible for drug metabolism. Findings indicated that this compound could inhibit certain cytochrome P450 enzymes, which may have implications for drug-drug interactions .

Mechanism of Action

The mechanism of action of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde would depend on its specific interactions with molecular targets. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural Similarity Analysis

The compound belongs to the benzodioxin family, which shares a 1,2-dioxane ring fused to a benzene moiety. Key structural analogs include:

Key Observations :

- Compared to halogenated oxadiazolothiazinones , the target lacks aromatic halogen substituents but shares a preference for bulky alkyl/ether substituents, suggesting divergent solubility and bioavailability profiles.

Computational Similarity Metrics

- Tanimoto Coefficient : Widely used for binary fingerprint comparisons, this metric would highlight shared functional groups (e.g., hydroxyl, methyl) between the target and analogs. However, stereochemical complexity may reduce similarity scores .

- Graph Isomorphism Networks (GINs) : These deep learning models excel at detecting subtle topological differences, such as the spatial arrangement of the 8a-carboxaldehyde group, which traditional fingerprint methods might overlook .

Bioactivity and Toxicity Predictions

- (Q)SAR Analysis : The 3-oxobutyl group may trigger alerts for ketone-related toxicity (e.g., metabolic oxidation to reactive intermediates), contrasting with methylofuran’s formyl group, which is enzymatically stabilized .

Biological Activity

(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde is a complex organic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements that can influence its interaction with biological targets.

1. Antioxidant Properties

Research indicates that compounds similar to (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells.

2. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can mitigate this response are of great interest in pharmacology.

3. Antimicrobial Activity

Preliminary investigations suggest that (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives may exhibit antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.

The biological activities of (3R,4R,4aS,7R,8S,8aR)-hexahydro compounds are thought to be mediated through several mechanisms:

- Redox Modulation: By influencing redox states within cells.

- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.

- Membrane Interaction: Altering membrane fluidity and function which could affect microbial viability.

Case Study 1: Antioxidant Activity

A study conducted on structurally related compounds demonstrated a significant reduction in lipid peroxidation levels when treated with (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives. This suggests a strong capacity for scavenging reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Efficacy

Testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the primary methods for determining the stereochemical configuration of this compound?

- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. For example, single-crystal diffraction (using software like CrysAlis PRO and SHELXL97) enables precise determination of chiral centers and spatial arrangements . Complementary NMR techniques, such as NOESY or - HSQC, validate intramolecular interactions (e.g., coupling constants for axial/equatorial protons) . Computational modeling (e.g., Mercury software) can visualize and cross-verify stereochemical assignments .

Q. What experimental protocols are recommended for characterizing its physical and chemical properties?

- Methodology :

- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition points.

- Solubility : Screen polar/nonpolar solvents (e.g., acetone, DMSO) under controlled conditions .

- Spectroscopy : Employ and NMR for functional group identification, supplemented by FT-IR for carbonyl and hydroxyl group validation .

- Chromatography : HPLC with UV detection (e.g., C18 columns) monitors purity and identifies degradation products .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for respiratory irritation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereoselectivity?

- Methodology :

- Route design : Prioritize convergent synthesis to minimize step count. For example, modular assembly of the benzodioxin core followed by stereoselective alkylation at the 8-position .

- Catalysis : Screen chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess .

- Process optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, solvent polarity, stoichiometry) and identify critical factors via response surface methodology .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodology :

- Data cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to detect conformational flexibility .

- Dynamic effects : Perform variable-temperature NMR to assess rotational barriers (e.g., around the 3-oxobutyl side chain) .

- Computational docking : Use density functional theory (DFT) to simulate NMR chemical shifts and correlate with experimental data .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodology :

- Storage conditions : Test stability under inert atmospheres (N) and low-temperature storage (-20°C) to slow oxidation/hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents to suppress radical-mediated degradation .

- Accelerated aging : Use stress conditions (elevated temperature/humidity) to predict degradation pathways via LC-MS profiling .

Q. How can computational models predict its reactivity in novel reaction environments?

- Methodology :

- Quantum mechanics : Apply DFT (e.g., Gaussian 09) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects and transition states in polar aprotic solvents (e.g., DMF) to guide solvent selection .

- Machine learning : Train models on existing reaction databases to predict regioselectivity in alkylation or oxidation reactions .

Q. What analytical techniques are most effective for impurity profiling?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Identify trace impurities (<0.1%) via exact mass measurements .

- Chiral HPLC : Resolve stereoisomeric impurities using cellulose-based columns and polar mobile phases .

- 2D NMR : Detect low-abundance impurities through - HSQC or HMBC correlations .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.